Methyl 4-cyanocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 4-cyanocyclohex-3-ene-1-carboxylate: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of cyclohexene, featuring a cyano group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyanocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a cyano group donor and a carboxylate ester precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyanocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Methyl 4-cyanocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyanocyclohex-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.
Comparison with Similar Compounds
- Methyl 4-methylcyclohex-3-ene-1-carboxylate
- Methyl 4-ethoxycyclohex-3-ene-1-carboxylate
- Methyl 4-methoxyphenylcyclohex-3-ene-1-carboxylate
Comparison: Methyl 4-cyanocyclohex-3-ene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to its analogs. The cyano group can engage in a wider range of chemical reactions, making this compound more versatile in synthetic applications.
Biological Activity
Methyl 4-cyanocyclohex-3-ene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
This compound is a derivative of cyclohexene and features a cyano group that significantly influences its biological activity. The synthesis typically involves multi-step organic reactions, including the introduction of the cyano group through nitration or cyanation processes, followed by esterification to form the methyl ester.
Property | Value |
---|---|
Molecular Formula | C₈H₉N₁O₂ |
Molecular Weight | 153.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, pericosines, which have structural similarities, have shown cytotoxic effects against various cancer cell lines, including P388 lymphocytic leukemia cells and human cancer cell lines such as HBC-5 and SNB-75 . This suggests that this compound may possess similar properties due to its structural characteristics.
The proposed mechanism of action for compounds like this compound involves the induction of apoptosis in cancer cells. This process may be mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. The presence of the cyano group is believed to enhance interaction with cellular targets, making it a candidate for further investigation in anticancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For example, a recent study highlighted the synthesis of cyclohexane derivatives and their evaluation for antitumor properties. The findings demonstrated that certain derivatives exhibited selective growth inhibition against cancer cell lines, supporting the hypothesis that this compound could have therapeutic potential .
Table 2: Summary of Biological Activities in Related Compounds
Properties
CAS No. |
20594-59-6 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 4-cyanocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2,8H,3-5H2,1H3 |
InChI Key |
NNRWOMUMOQAUAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=CC1)C#N |
Origin of Product |
United States |
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